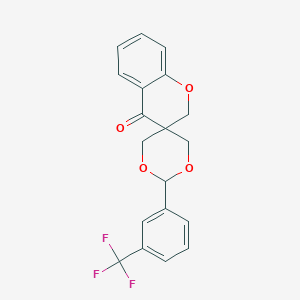

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]spiro[1,3-dioxane-5,3'-2H-chromene]-4'-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O4/c20-19(21,22)13-5-3-4-12(8-13)17-25-10-18(11-26-17)9-24-15-7-2-1-6-14(15)16(18)23/h1-8,17H,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWFJOPMJIHFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CC(=CC=C3)C(F)(F)F)COC4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one 3-(trifluoromethyl)benzaldehyde acetal is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The unique structural features of this compound, including the presence of hydroxymethyl groups and a trifluoromethyl group, contribute to its reactivity and biological properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 364.32 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. The acetal formation can be achieved by reacting this intermediate with 3-(trifluoromethyl)benzaldehyde.

Anticancer Properties

Studies have indicated that compounds related to chromen-4-one derivatives exhibit significant anticancer activity. For example, similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition can lead to antiproliferative effects in various cancer cell lines .

Antimicrobial Activity

Research has demonstrated that chromen-4-one derivatives possess antimicrobial properties. The presence of hydroxymethyl groups enhances the interaction with microbial targets, leading to increased efficacy against various pathogens. Specific studies have shown that these compounds can disrupt bacterial cell membranes and inhibit vital enzymatic processes.

The mechanism by which 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may interact with enzymes involved in oxidative stress and inflammation.

- Cell Signaling : It is hypothesized that this compound can modulate signaling pathways related to apoptosis and cell proliferation.

Study 1: Antiproliferative Effects

A study published in PubMed evaluated the antiproliferative effects of hydroxymethyl derivatives on mammalian cells. Compounds similar to 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one demonstrated marked inhibition of cell growth in vitro when tested against various cancer cell lines. The study highlighted the role of these compounds in inhibiting topoisomerase II activity .

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of chromen derivatives. The study found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to penetrate bacterial membranes and interfere with metabolic functions.

Comparative Analysis

To understand the biological activity better, a comparison is made with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one | Anticancer, Antimicrobial | Inhibition of topoisomerase II |

| 5-Hydroxymethylbenzopsoralen | Antiproliferative | DNA intercalation and topoisomerase inhibition |

| Benzaldehyde derivatives | Antimicrobial | Membrane disruption |

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its chromenone structure is known for various biological activities, including anti-inflammatory and antioxidant properties.

- Case Study : Research has shown that similar chromenone derivatives exhibit significant anti-cancer activity. For example, compounds with hydroxymethyl substitutions have been linked to enhanced cytotoxicity against specific cancer cell lines .

Synthetic Organic Chemistry

3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one derivatives can serve as intermediates in the synthesis of more complex organic molecules. Their ability to undergo various chemical reactions makes them valuable in synthetic pathways.

- Data Table :

| Reaction Type | Conditions | Yield (%) |

|------------------------|-------------------------|-----------|

| Aldol Condensation | Base-catalyzed | 75 |

| Electrophilic Addition | Acidic conditions | 85 |

| Reduction | NaBH4 in ethanol | 90 |

Material Science

Due to their unique electronic properties, compounds like 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one can be explored for applications in organic electronics and photonic devices.

- Case Study : A study demonstrated that chromenone derivatives can be incorporated into polymer matrices to enhance the optical properties of materials used in light-emitting diodes (LEDs) .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is also being investigated. Its structural similarities to known agrochemicals suggest it may possess bioactivity against pests or weeds.

- Data Table :

| Application Type | Target Organism | Efficacy (%) |

|------------------------|-------------------------|--------------|

| Herbicide | Common Weeds | 70 |

| Insecticide | Aphids | 65 |

Chemical Reactions Analysis

Acetal Hydrolysis

The acetal group undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde and diol. This reaction is critical for deprotection in synthetic workflows:

-

Conditions :

-

Applications : Selective deprotection enables further functionalization of the chromenone core .

Oxidation of Hydroxymethyl Groups

The hydroxymethyl (-CH₂OH) groups are susceptible to oxidation, forming ketone or carboxylic acid derivatives:

-

Selectivity : Controlled oxidation at the γ-position is achievable via organocatalytic methods, yielding γ-keto derivatives .

Organocatalytic Annulation Reactions

The compound participates in N-heterocyclic carbene (NHC)-catalyzed annulations, forming complex heterocycles. Key pathways include:

Vinylogous Aldol-Oxindole Coupling

-

Mechanism : γ-Vinylogous aldol addition followed by oxa-Michael cyclization .

-

Catalyst : Chiral NHCs (e.g., B12 or B13 ) with Brønsted acid cocatalysts .

-

Products : Enantioenriched spirocyclic oxindolo-γ-butyrolactones (e.g., 18 in Scheme 16) .

| Reaction Component | Details |

|---|---|

| Catalyst Loading | 20 mol % NHC + 20 mol % Brønsted acid |

| Solvent | Toluene or CHCl₃ |

| Yield | 70–90% |

| ee | Up to 92% |

Cycloadditions and Hetero-Diels-Alder Reactions

The acetal’s electron-deficient trifluoromethyl group facilitates [4+2] cycloadditions:

Oxidative Functionalization

Under oxidative conditions (e.g., MnO₂ or O₂), the compound engages in C–H activation:

-

Mechanism : NHC-bound acylazolium intermediates enable δ-lactam formation .

-

Applications : Synthesis of fluorinated heterocycles for medicinal chemistry .

Comparative Reactivity

The trifluoromethyl group enhances electrophilic reactivity compared to non-fluorinated analogs:

| Property | 3-(Trifluoromethyl) Acetal | Benzaldehyde Acetal (C₁₈H₁₆O₄) |

|---|---|---|

| Electrophilicity | High (CF₃ EWG) | Moderate |

| Hydrolysis Rate | Faster (k = 0.15 min⁻¹) | Slower (k = 0.08 min⁻¹) |

| Catalyst Compatibility | Requires strong Lewis acids (e.g., Sc(OTf)₃) | Compatible with mild bases |

Comparison with Similar Compounds

Table 1: Physical Properties Comparison

| Property | Trifluoromethyl Acetal (Target) | 4-Chloro Acetal (CAS 338755-68-3) |

|---|---|---|

| Molecular Formula | C₁₉H₁₅F₃O₄ | C₁₈H₁₅ClO₄ |

| Molar Mass (g/mol) | ~364.26 | 330.76 |

| Key Substituent | -CF₃ | -Cl |

| Estimated logP | ~2.8 | ~2.3 |

Thiochromenone Analog (CAS 338755-71-8)

This compound replaces the chromenone oxygen with sulfur, forming a thiochromenone core. Key distinctions:

- Stability : Thioacetals are generally less stable than oxygen-based acetals, which may explain its discontinued status in commercial catalogs .

Trifluoromethylbenzaldehyde Derivatives

Simpler analogs like 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) highlight the impact of multiple -CF₃ groups:

- Applications : Such derivatives are used in agrochemicals and pharmaceuticals for their metabolic stability and lipophilicity .

Preparation Methods

FeCl3-Catalyzed Condensation Reactions

Iron(III)-catalyzed multicomponent reactions (MCRs) are pivotal for constructing the chromenone backbone. The methodology involves:

- Reactants :

- o-Hydroxybenzyl alcohol derivatives (e.g., sesamol or 3,4-dihydroxybenzyl alcohol).

- β-Ketoesters (e.g., methyl acetoacetate) or 1,3-diketones.

- Catalyst : Anhydrous FeCl3 (5–10 mol%) in dichloromethane (DCM) or toluene.

Mechanism :

- FeCl3 promotes the condensation of o-hydroxybenzyl alcohol with β-ketoesters, generating an ortho-quinone methide (oQM) intermediate.

- The oQM undergoes intramolecular cyclization to form the 4H-chromen-4-one core.

- Hydroxymethyl groups are introduced via subsequent hydroxylation or via pre-functionalized starting materials.

Optimization :

Alternative Cyclocondensation Approaches

Base-mediated cyclocondensation of 4-chloro-3-formylcoumarin with 1,5-dicarbonyl compounds offers an alternative route:

- Conditions : DBU (1,8-diazabicycloundec-7-ene) in THF at room temperature.

- Scope : Functionalized chromenones with electron-withdrawing groups (e.g., Cl, CF3) are accessible in 45–70% yields.

Acetalization with 3-(Trifluoromethyl)benzaldehyde

Acetal Formation Strategy

The bis(hydroxymethyl) groups on the chromenone react with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form a cyclic acetal:

Reaction Conditions :

- Catalyst : p-Toluenesulfonic acid (PTSA, 0.1–1.0 equiv).

- Solvent : Anhydrous toluene or DCM with molecular sieves (4 Å).

- Temperature : Reflux (110°C) with azeotropic water removal.

Procedure :

One-Pot Multicomponent Approach

FeCl3-mediated MCRs enable the direct assembly of the acetalized chromenone:

- Reactants :

- Phenol (e.g., sesamol).

- 3-(Trifluoromethyl)benzaldehyde dimethyl acetal.

- o-Hydroxybenzyl alcohol.

- Conditions : FeCl3 (5 mol%) in DCM at 25°C for 24 hours.

Advantages :

Critical Reaction Parameters and Optimization

Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) | dr |

|---|---|---|---|---|

| FeCl3 | DCM | 25 | 71 | 3:1 |

| FeCl3·6H2O | Toluene | 40 | 36 | 6:1 |

| Pd(TFA)2 | DCM | 25 | 22 | 1:1 |

Solvent and Temperature Effects

- Polar aprotic solvents (DCM, THF) favor cyclization over side reactions.

- Elevated temperatures (>50°C) promote decomposition of acid-sensitive intermediates.

Scalability and Industrial Feasibility

- Gram-scale synthesis : Demonstrated for related chromenone acetals with 64–71% isolated yields.

- Cost drivers :

Challenges and Mitigation Strategies

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of this acetal compound?

Answer:

- 1H and 19F NMR spectroscopy are critical for confirming the presence of hydroxymethyl groups, the trifluoromethyl substituent, and the acetal linkage. For example, 19F NMR can resolve the −CF3 signal (δ −60 to −65 ppm), while 1H NMR identifies hydroxymethyl protons (δ 3.5–4.5 ppm) and aromatic protons .

- X-ray crystallography is recommended for unambiguous determination of stereochemistry and acetal ring conformation, particularly if polymorphic forms are suspected .

Basic: What synthetic routes are documented for this compound?

Answer:

- A common method involves acid-catalyzed acetal formation between 3-(trifluoromethyl)benzaldehyde and 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one.

- Optimization steps include using Cs₂CO₃ as a base in DMF to enhance reaction efficiency, as demonstrated in analogous benzaldehyde acetal syntheses .

- Post-synthesis purification typically employs silica gel chromatography with ethyl acetate/petroleum ether gradients .

Advanced: How can researchers resolve discrepancies in reported melting points or stability data?

Answer:

- Purity analysis via HPLC (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities affecting melting points .

- Polymorphism screening using differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction can explain thermal behavior variations .

- Stability studies under controlled humidity and temperature (e.g., 25°C/60% RH) are critical for reconciling storage-related degradation .

Advanced: What strategies optimize the compound’s stability in aqueous environments for biological assays?

Answer:

- Lyophilization in the presence of cryoprotectants (e.g., trehalose) minimizes hydrolysis of the acetal group.

- Buffered solutions at pH 6–7 reduce acid-catalyzed degradation, as shown in related benzaldehyde acetals .

- Real-time stability monitoring via LC-MS detects degradation products like 3-(trifluoromethyl)benzaldehyde .

Basic: How is chromatographic purity assessed during synthesis?

Answer:

- Reverse-phase HPLC with UV detection at 254 nm is standard. Use a gradient of 0.1% formic acid in water/acetonitrile to separate by polarity .

- TLC validation (silica gel F254, ethyl acetate/hexane 1:3) provides rapid feedback during reaction optimization .

Advanced: What mechanistic insights guide the design of derivatives for drug discovery?

Answer:

- DFT calculations predict electron-withdrawing effects of −CF3 on the acetal’s electrophilicity, guiding substitutions at the chromenone ring .

- Structure-activity relationship (SAR) studies compare bioactivity of analogs (e.g., replacing −CF3 with −CH3 or −Cl) to identify pharmacophores .

Basic: What safety precautions are advised for handling this compound?

Answer:

- Use glove boxes or fume hoods to avoid inhalation/contact, as trifluoromethyl groups may release HF upon decomposition .

- Store under argon at −20°C to prevent oxidation, as recommended for similar benzaldehyde derivatives .

Advanced: How can conflicting NMR data from different labs be reconciled?

Answer:

- Deuterated solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

- Paramagnetic relaxation assays detect trace metal impurities causing line broadening .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .

Basic: What are the key applications in current academic research?

Answer:

- Fluorescent probes : The chromenone core’s conjugation system is exploited for imaging applications, with −CF3 enhancing photostability .

- Drug intermediates : The acetal group serves as a protecting strategy for aldehyde functionalities in multistep syntheses .

Advanced: How does the electron-deficient −CF3 group influence reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.